molecular formula C6H2F2I2 B7880836 1,4-Difluoro-2,3-diiodobenzene CAS No. 501432-99-1

1,4-Difluoro-2,3-diiodobenzene

Cat. No.: B7880836
CAS No.: 501432-99-1
M. Wt: 365.89 g/mol
InChI Key: OVLHLCQQYKZGDS-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,3-diiodobenzene is an organic compound with the molecular formula C6H2F2I2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and two by iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Difluoro-2,3-diiodobenzene can be synthesized through several methods. One common approach involves the halogenation of fluorobenzene derivatives. For instance, starting with 1,4-difluorobenzene, iodination can be achieved using iodine and an oxidizing agent such as nitric acid or a halogen exchange reaction with a suitable iodine source .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluoro-2,3-diiodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Difluoro-2,3-diiodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-difluoro-2,3-diiodobenzene in chemical reactions involves the activation of the carbon-iodine bonds. These bonds are relatively weak and can be readily broken to form reactive intermediates, which then participate in various chemical transformations. The presence of fluorine atoms can influence the reactivity and stability of these intermediates, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 1,4-Difluoro-2,3-diiodobenzene is unique due to its specific substitution pattern, which can lead to distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthetic applications and the development of new materials .

Properties

IUPAC Name

1,4-difluoro-2,3-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2I2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLHLCQQYKZGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)I)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2I2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901306909
Record name 1,4-Difluoro-2,3-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501432-99-1
Record name 1,4-Difluoro-2,3-diiodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501432-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Difluoro-2,3-diiodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901306909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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